molecular formula C20H20O4 B192178 Glabranin CAS No. 41983-91-9

Glabranin

Cat. No.: B192178
CAS No.: 41983-91-9
M. Wt: 324.4 g/mol
InChI Key: DAWSYIQAGQMLFS-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glabranin can be synthesized through various chemical reactions involving the precursor compounds found in Glycyrrhiza glabra L. The synthetic routes typically involve the extraction of flavonoids from the plant leaves, followed by purification and chemical modification to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Glycyrrhiza glabra L. leaves. The process includes solvent extraction, filtration, and purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Glabranin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Glabranin has a wide range of scientific research applications:

Biological Activity

Glabranin, a flavanone derived from the licorice plant Glycyrrhiza glabra, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is part of a class of flavonoids known for their potential health benefits. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is primarily attributed to its ability to modulate signaling pathways and induce apoptosis in cancer cells.

1. Anticancer Activity

Recent studies have highlighted this compound's significant anticancer effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound has been shown to reduce cell viability in a dose-dependent manner.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µM)IC50 (µM)Observations
MCF-75025Induces apoptosis and ROS accumulation
MDA-MB-2315020Stronger apoptotic activity compared to MCF-7
MCF-10A (non-tumor)50>100Minimal cytotoxicity observed

In a comparative study, this compound was found to induce apoptosis in both luminal and triple-negative breast cancer cell lines, demonstrating its potential as a therapeutic agent against aggressive tumors .

2. Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In LPS-treated RAW264.7 macrophages, this compound significantly reduced nitric oxide (NO) levels and modulated the expression of inflammatory mediators.

Table 2: Inhibition of Inflammatory Mediators by this compound

MediatorConcentration (µM)IC50 (µM)Effect Observed
Nitric Oxide (NO)1030.8Decreased production in LPS-stimulated cells
TNF-α1025Significant reduction in expression
IL-1β1030Inhibition observed

These findings suggest that this compound could be beneficial in managing inflammatory diseases by targeting macrophage activation and cytokine release .

3. Antioxidant Properties

This compound's antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress markers. This property is crucial for protecting cells from oxidative damage, which is a contributing factor in various chronic diseases.

The biological effects of this compound are mediated through several mechanisms:

  • Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cell death.
  • Inhibition of Signaling Pathways : The compound inhibits critical signaling pathways involved in inflammation and cancer progression, such as NF-κB and MAPK pathways.
  • Modulation of Gene Expression : this compound alters the expression of genes associated with cell survival and proliferation, enhancing its anticancer effects .

Case Studies

A recent study investigated the effects of this compound on breast cancer stem cells (CSCs), which are known for their role in tumor recurrence and metastasis. The results indicated that this compound treatment significantly inhibited mammosphere formation—a marker for CSCs—demonstrating its potential to target this resilient cell population effectively .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWSYIQAGQMLFS-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194796
Record name Glabranin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41983-91-9
Record name Glabranin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41983-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glabranin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041983919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glabranin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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